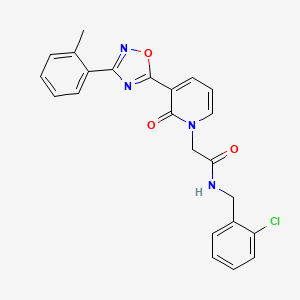
4-(4-Oxopiperidin-1-yl)-1H-pyridin-2-one;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(4-Oxopiperidin-1-yl)-1H-pyridin-2-one;hydrochloride” is a chemical compound with a molecular weight of 200.24 . It is also known as 4-(4-oxopiperidin-1-yl)benzonitrile . The compound is a powder in its physical form .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Another example is the synthesis of 3,5-bis(arylidene)-4-piperidones modified with diethyl[(aryl)methyl]phosphonate moiety attached to the piperidone nitrogen atom .Molecular Structure Analysis
The molecular structure of “4-(4-Oxopiperidin-1-yl)-1H-pyridin-2-one;hydrochloride” can be represented by the InChI code1S/C12H12N2O/c13-9-10-1-3-11(4-2-10)14-7-5-12(15)6-8-14/h1-4H,5-8H2 . Chemical Reactions Analysis
While specific chemical reactions involving “4-(4-Oxopiperidin-1-yl)-1H-pyridin-2-one;hydrochloride” are not available, similar compounds have been involved in various chemical reactions. For instance, 3,5-bis(arylidene)-4-piperidones modified with diethyl[(aryl)methyl]phosphonate moiety have been synthesized by crotonic condensation of aromatic aldehydes with diethyl[(4-oxopiperidin-1-yl)(aryl)methyl]phosphonates .Physical And Chemical Properties Analysis
The compound “4-(4-Oxopiperidin-1-yl)-1H-pyridin-2-one;hydrochloride” is a powder in its physical form . It has a melting point of 98-100°C .科学的研究の応用
Oxidation and Acid-Base Properties : A study by Moyer and Meyer (1981) explored the properties of related complexes, focusing on their acid-base characteristics and redox potentials. These properties are crucial in understanding the behavior of such compounds in various chemical environments, which can be applied in fields like catalysis and materials science (Moyer & Meyer, 1981).
Biological Activity and Potential Therapeutic Applications : Ding and Zhong (2022) synthesized a fresh heterocycle compound, closely related to the specified compound, for the treatment and nursing application against children's bronchial pneumonia. The study delved into its biological activity and interaction with specific receptors, indicating its potential in pharmaceutical applications (Ding & Zhong, 2022).
Anticancer Potential : Research by Temple et al. (1983) involved the synthesis of compounds similar to 4-(4-Oxopiperidin-1-yl)-1H-pyridin-2-one and their evaluation on cancer cell lines. This highlights the potential of such compounds in developing new anticancer agents (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).
Chemoselectivity in Chemical Synthesis : Hoshikawa and Inoue (2013) demonstrated the chemoselective 4-pyridination of C(sp3)–H bonds under photo-irradiating conditions. The methodology used is significant in the synthesis of biologically active molecules, indicating the role of similar compounds in organic synthesis and drug design (Hoshikawa & Inoue, 2013).
Mechanistic Insights in Catalysis : Liu et al. (2014) utilized a compound closely related to the specified one as a recyclable catalyst for acylation reactions. The detailed investigation of the reaction mechanism can provide insights into more efficient and sustainable chemical processes (Liu, Ma, Liu, & Wang, 2014).
Antimalarial Activity : Rodrigues et al. (2009) researched the synthesis and structure-activity relationships of compounds similar to 4-(4-Oxopiperidin-1-yl)-1H-pyridin-2-one, showing potential as antimalarials. This signifies its possible contribution to combating malaria (Rodrigues, Guedes, dos Santos, Carrasco, Gut, Rosenthal, Moreira, & Lopes, 2009).
Herbicide Research : Park et al. (2016) studied a pyridine herbicide with structural similarities, providing valuable information for the development of new herbicides (Park, Choi, Kwon, & Kim, 2016).
Safety and Hazards
The compound “4-(4-Oxopiperidin-1-yl)-1H-pyridin-2-one;hydrochloride” is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
4-(4-oxopiperidin-1-yl)-1H-pyridin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2.ClH/c13-9-2-5-12(6-3-9)8-1-4-11-10(14)7-8;/h1,4,7H,2-3,5-6H2,(H,11,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLISERZSFFZNAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C2=CC(=O)NC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Oxopiperidin-1-yl)-1H-pyridin-2-one;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

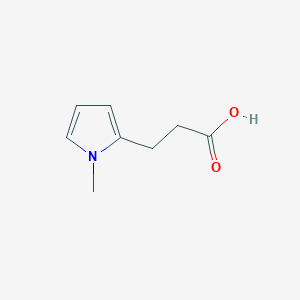
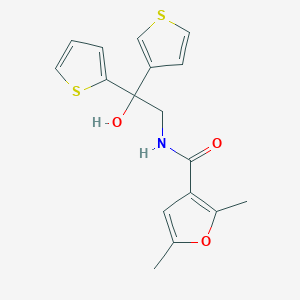
![1-ethyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B2609581.png)
![2-Methoxy-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2609582.png)
![1-[(2,4-Dichlorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline](/img/structure/B2609583.png)

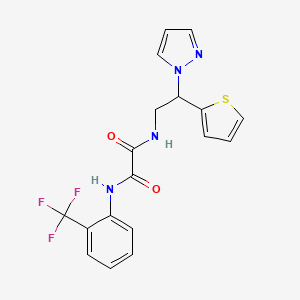
![3-(4-bromophenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2609589.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-1-methyltriazole-4-carboxamide](/img/structure/B2609591.png)
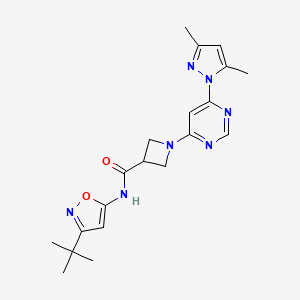
![tert-butyl N-[(3-hydroxythiolan-3-yl)methyl]carbamate](/img/structure/B2609593.png)
